A Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C2,d4 and its Analogs in Metabolic Research
A Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C2,d4 and its Analogs in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sodium 3-methyl-2-oxobutanoate (B1236294), an isotopically labeled key intermediate in branched-chain amino acid (BCAA) metabolism. While specific documentation for the exact isotopologue Sodium 3-methyl-2-oxobutanoate-13C2,d4 is limited in readily available scientific literature and commercial catalogs, this guide will focus on its closely related and well-characterized analogs, such as the 13C2,d1 and 13C1,d4 variants. These isotopologues are functionally equivalent for tracing the metabolic fate of the valine precursor, α-ketoisovalerate, and are instrumental in advancing our understanding of metabolic diseases, including diabetes and certain cancers.
Core Concepts and Chemical Properties
Sodium 3-methyl-2-oxobutanoate, also known as sodium α-ketoisovalerate, is the sodium salt of the α-keto acid analog of the amino acid valine.[1] It is a central node in the catabolism of BCAAs.[2][3] The use of stable isotope-labeled versions, where specific carbon and hydrogen atoms are replaced with their heavier, non-radioactive isotopes (Carbon-13 and Deuterium), allows researchers to trace the journey of this molecule through complex metabolic networks using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The isotopologues discussed in this guide are:
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α-Ketoisovaleric acid, sodium salt (dimethyl-¹³C₂, 3-d₁): This variant has both methyl group carbons labeled with ¹³C and the hydrogen on the third carbon (the methine group) replaced with deuterium.
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α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 3,4,4,4-d₄): This variant has one methyl group carbon labeled with ¹³C and four hydrogens on the isopropyl group replaced with deuterium.
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2-Keto-3-(methyl-d3)-butyric acid-4-¹³C,3-d sodium salt: This is another d4 variant with a similar labeling pattern.[4][5]
These labeled compounds serve as powerful tools for metabolic flux analysis, enabling the quantification of the rate of metabolic reactions.
Data Presentation: A Summary of Key Isotopologues
| Property | α-Ketoisovaleric acid, sodium salt (dimethyl-¹³C₂, 3-d₁) | α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 3,4,4,4-d₄) | 2-Keto-3-(methyl-d3)-butyric acid-4-¹³C,3-d sodium salt[4][5] | Unlabeled Sodium 3-methyl-2-oxobutanoate[6] |
| Labeling | ¹³C₂, d₁ | ¹³C₁, d₄ | ¹³C₁, d₄ | Unlabeled |
| Molecular Formula | (CH₃)₂CDC(O)COONa | CH₃CD(CD₃)COCOONa | ¹³CH₃CD(CD₃)COCO₂Na | C₅H₇NaO₃ |
| Molecular Weight | 141.09 g/mol | 143.11 g/mol | 143.11 g/mol | 138.10 g/mol |
| Labeled CAS Number | 1216972-87-0 | 1202865-40-4 | Not specified | 3715-29-5 |
*CH₃ denotes a ¹³C-labeled methyl group.
Role in Metabolic Pathways
Sodium 3-methyl-2-oxobutanoate is a critical intermediate in the catabolism of the essential amino acid valine. This metabolic process is fundamental for energy production and protein synthesis.
Valine Catabolism Pathway
The breakdown of valine begins with a transamination reaction, converting valine to α-ketoisovalerate. This is followed by an irreversible oxidative decarboxylation step, committing the molecule to further catabolism and eventual entry into the tricarboxylic acid (TCA) cycle.
Experimental Protocols
The primary application of isotopically labeled Sodium 3-methyl-2-oxobutanoate is in stable isotope tracing studies to elucidate metabolic fluxes. Below is a generalized protocol for an in vivo study in a mouse model.
In Vivo Stable Isotope Tracing of BCAA Metabolism
Objective: To quantify the contribution of valine to the TCA cycle in various tissues.
Materials:
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Isotopically labeled Sodium 3-methyl-2-oxobutanoate (e.g., ¹³C₂,d₁ or ¹³C₁,d₄ variant)
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Saline solution (0.9% NaCl)
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Anesthesia
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Surgical tools
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Liquid nitrogen
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Homogenizer
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Extraction solvent (e.g., 80:20 methanol:water)
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Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
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Animal Preparation: Acclimate mice to the experimental conditions. Fasting may be required depending on the study design.
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Tracer Administration: Dissolve the labeled Sodium 3-methyl-2-oxobutanoate in saline. Administer to the mice via intravenous (IV) infusion or bolus injection. The choice of administration route depends on whether steady-state or dynamic flux is being measured.
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Tissue Collection: At predetermined time points, euthanize the mice and rapidly dissect tissues of interest (e.g., liver, skeletal muscle, heart, brown adipose tissue). Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.[7]
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Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent. Centrifuge to pellet protein and other cellular debris. Collect the supernatant containing the metabolites.
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LC-MS Analysis: Analyze the metabolite extracts using an LC-MS system. The liquid chromatography separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of each compound. This allows for the identification and quantification of the different isotopologues of downstream metabolites (e.g., TCA cycle intermediates).[8][9]
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Data Analysis: Correct the raw mass spectrometry data for the natural abundance of ¹³C. Calculate the fractional enrichment of the labeled isotopes in the metabolites of interest. This data can then be used in metabolic flux models to calculate reaction rates.
Quantitative Data Insights
Stable isotope tracing studies using labeled α-ketoisovalerate have yielded significant quantitative insights into BCAA metabolism. For instance, research has shown that various tissues, including skeletal muscle, brown adipose tissue, liver, kidneys, and the heart, rapidly oxidize BCAAs, with their carbons entering the TCA cycle.[2] Such studies can quantify the relative contribution of BCAAs to the energy budget of different organs under various physiological and pathological conditions.
The data obtained from these experiments are typically presented as fractional enrichments of metabolites or as calculated metabolic fluxes. For example, a study might report that in brown adipose tissue, 20% of the succinate (B1194679) in the TCA cycle is derived from valine under specific conditions. This type of quantitative data is invaluable for understanding the metabolic reprogramming that occurs in diseases like diabetes, where BCAA metabolism is often dysregulated.
Conclusion
Isotopically labeled Sodium 3-methyl-2-oxobutanoate, including its ¹³C₂,d₁ and ¹³C₁,d₄ variants, are indispensable tools for researchers in metabolism. They provide a means to dissect the complex pathways of branched-chain amino acid catabolism with high precision. The experimental approaches outlined in this guide, coupled with advanced analytical techniques, will continue to be pivotal in uncovering the metabolic underpinnings of health and disease, paving the way for novel therapeutic strategies.
References
- 1. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. 2-Keto-3-(methyl-d3)-butyric acid-4-13C,3-d sodium salt Aldrich CAS No.3715-29-5 (related) [sigmaaldrich.com]
- 5. 2-酮-3-(甲基-d3)-丁酸-4-13C, 3-d1 钠盐 99 atom % 13C, 97 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
